Chlorhydrate de LY 456236

Vue d'ensemble

Description

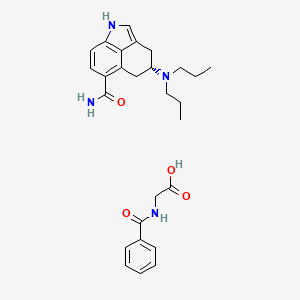

Selective non-competitive antagonist at the mGlu1 receptor. Inhibits agonist induced phosphoinositide hydrolysis in vitro (IC50 = 140 nM) and in vivo following systemic administration.

LY456236 HCl is a selective mGlu1 receptor antagonist (IC50 values are 143 nM and > 10 μM for mGlu1 and mGlu5 receptors respectively). LY456236 HCl reduces hyperalgesic behavior induced by formalin in both mouse and rat with ED50 values of 28 and 16.3 mg/kg respectively.

Applications De Recherche Scientifique

Neuropharmacologie

Chlorhydrate de LY 456236 : est un antagoniste puissant et sélectif des récepteurs mGluR1. Il a été démontré qu'il inhibait la mobilisation du Ca2+ induite par mGluR1 dans les cellules, ce qui est important pour la recherche sur les troubles neurologiques où mGluR1 est impliqué .

Gestion de la Douleur

Ce composé réduit le comportement hyperalgésique induit par la formaline chez les souris et les rats, avec des valeurs de CE50 de 28 et 16,3 mg/kg respectivement. Ceci suggère son application potentielle dans le développement de traitements pour la gestion de la douleur .

Troubles Neurologiques

En raison de son antagonisme sélectif des récepteurs mGluR1, le this compound peut être utile pour étudier divers troubles neurologiques, notamment l'épilepsie, l'anxiété et la dépression, où mGluR1 joue un rôle .

Ligature du Nerf Spinal

L'administration systémique de LY 456236 a montré une réduction de l'allodynie mécanique après ligature du nerf spinal chez les modèles animaux, indiquant son potentiel pour la recherche sur les lésions de la moelle épinière et la douleur associée .

Développement de Médicaments

La spécificité du this compound pour les récepteurs mGluR1 en fait un outil précieux pour le développement de médicaments, en particulier pour les affections impliquant une dysrégulation du glutamate .

Études de Biologie Moléculaire

En tant que composé biologiquement actif aux actions bien définies, il peut être utilisé dans des études de biologie moléculaire pour comprendre les voies de signalisation impliquant mGluR1 .

Mécanisme D'action

Target of Action

LY 456236 Hydrochloride is a selective non-competitive antagonist at the mGlu1 receptor . The mGlu1 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system by modulating excitatory neurotransmission .

Mode of Action

LY 456236 Hydrochloride interacts with its target, the mGlu1 receptor, by inhibiting agonist-induced phosphoinositide hydrolysis . This means that it prevents the activation of the mGlu1 receptor, thereby inhibiting the downstream effects of receptor activation .

Biochemical Pathways

The primary biochemical pathway affected by LY 456236 Hydrochloride is the phosphoinositide pathway . By inhibiting the mGlu1 receptor, LY 456236 Hydrochloride prevents the hydrolysis of phosphoinositides, which are important components of cell membranes and play a key role in signal transduction .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of the mGlu1 receptor by LY 456236 Hydrochloride leads to a reduction in hyperalgesic behavior induced by formalin in both mouse and rat models . This suggests that the compound may have potential applications in the treatment of pain conditions.

Analyse Biochimique

Biochemical Properties

LY 456236 Hydrochloride plays a significant role in biochemical reactions, particularly as a selective antagonist of mGluR1 receptors . It interacts with these receptors and inhibits the hydrolysis of inositol phosphate . The nature of these interactions is non-competitive .

Cellular Effects

LY 456236 Hydrochloride impacts various types of cells and cellular processes. It influences cell function by inhibiting mGluR1-mediated Ca2+ mobilization in U2OS cells . This inhibition can lead to changes in cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of LY 456236 Hydrochloride involves binding interactions with mGluR1 receptors . It exerts its effects at the molecular level by inhibiting the hydrolysis of inositol phosphate . This inhibition can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY 456236 Hydrochloride can change over time. It has been shown to be stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of LY 456236 Hydrochloride vary with different dosages in animal models. It has been shown to reduce hyperalgesic behavior induced by formalin in both mouse and rat with ED 50 values of 28 and 16.3 mg/kg respectively .

Metabolic Pathways

LY 456236 Hydrochloride is involved in the metabolic pathway of inositol phosphate . It interacts with mGluR1 receptors and inhibits the hydrolysis of inositol phosphate .

Propriétés

IUPAC Name |

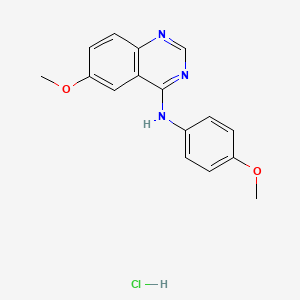

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKFOWUSTVWZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432962 | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338736-46-2, 338738-57-1 | |

| Record name | LY-456236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338736-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-456236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)

![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)

![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)

![(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide](/img/structure/B1675636.png)